(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
Description
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChI Key |
BPCKRFYVGGIWHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves:
- Starting from a suitably substituted salicylaldehyde or guaiacol derivative bearing a fluorine substituent at the 6-position.
- Formation of the benzodioxane ring via alkylation and cyclization steps.
- Introduction of the hydroxymethyl group at the 3-position through reduction or substitution reactions.
Detailed Synthetic Routes
From Substituted Salicylaldehydes
Alkylation of Salicylaldehyde
The 6-fluoro-salicylaldehyde is alkylated with epihalohydrin or glycidyl arylsulfonate in the presence of a base such as potassium carbonate. This step forms an intermediate glycidyl ether.Baeyer-Villiger Oxidation and Phenol Formation
The aldehyde moiety is converted to a phenol via Baeyer-Villiger oxidation, facilitating ring closure.Cyclization to Benzodioxane
Treatment with a base (e.g., potassium carbonate) induces cyclization to form the 1,4-benzodioxane ring system.Conversion to Benzodioxan Methanol
The resulting alcohol intermediate is elaborated to a methanol derivative by reduction or substitution.Formation of Tosylate or Bromide
The benzodioxan methanol is converted to a reactive intermediate such as a tosylate (using p-toluenesulfonyl chloride) or bromide (using triphenylphosphine and carbon tetrabromide) for further functionalization.Introduction of Hydroxymethyl Group
The hydroxymethyl group at the 3-position is introduced by nucleophilic substitution or reduction of an aldehyde intermediate.
From Guaiacol Derivatives
Alkylation of Guaiacol
Guaiacol substituted with fluorine is alkylated with glycidyl arylsulfonate or epihalohydrin to form an intermediate.Cleavage of Methyl Ether and Epoxide Opening
Treatment with hydrobromic acid (48% HBr) cleaves the methyl ether and converts the epoxide to a bromohydrin.Cyclization via Mitsunobu Reaction
The bromohydrin undergoes cyclization to the benzodioxan methylbromide using Mitsunobu conditions.Subsequent Functionalization
The methylbromide intermediate can be further transformed to the hydroxymethyl derivative by nucleophilic substitution or reduction.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of salicylaldehyde | Epihalohydrin, K2CO3, solvent (DMF/THF) | 70-85 | Base-mediated alkylation |
| Baeyer-Villiger oxidation | Peracid (e.g., m-CPBA) | 60-75 | Converts aldehyde to phenol |
| Cyclization | K2CO3, reflux | 80-90 | Formation of benzodioxane ring |
| Tosylation/Bromination | p-Toluenesulfonyl chloride or CBr4/PPh3 | 75-85 | Formation of reactive intermediates |
| Hydroxymethyl introduction | NaBH4 or NaCNBH3 reduction | 65-80 | Reduction of aldehyde to alcohol |
Enantioselective Synthesis
- Enantiomerically pure compounds can be prepared by using chiral glycidyl sulfonates (e.g., (2R)- or (2S)-glycidyl 3-nitrobenzenesulfonate) instead of racemic epichlorohydrin in the alkylation step.
- This approach allows direct access to (S)- or (R)-enantiomers of benzodioxan derivatives, including the hydroxymethyl compound, with high enantiomeric excess.
Functionalization for Pharmaceutical Applications
- The benzodioxan methanol intermediate is often converted to methyltosylates or bromides, which serve as alkylating agents for azaheterocycles in the synthesis of bioactive molecules.
- For example, coupling with tetrahydropyridinyl or indole derivatives under reflux in solvents like dimethyl sulfoxide or dimethylformamide yields complex pharmaceutical candidates.
Research Findings and Analytical Data
- The synthetic intermediates and final products are characterized by standard spectroscopic methods including proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and mass spectrometry (EIMS).
- Melting points and elemental analysis confirm purity and identity.
- Yields reported in literature range from moderate to high, depending on the step and conditions.
- The use of protecting groups (e.g., benzyl) during synthesis can improve selectivity and yield in certain steps.
Summary Table of Key Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| Salicylaldehyde route | 6-Fluoro-salicylaldehyde | Epihalohydrin, K2CO3, m-CPBA, base | Benzodioxan methanol, tosylate/bromide | Classic route, versatile for substitutions |
| Guaiacol route | 6-Fluoro-guaiacol | Glycidyl arylsulfonate, HBr, Mitsunobu | Benzodioxan methylbromide | Alternative route, involves methyl ether cleavage |
| Enantioselective synthesis | Chiral glycidyl sulfonates | Chiral epoxides, base | Enantiopure benzodioxan derivatives | Enables preparation of optically active compounds |
| Functionalization for drugs | Benzodioxan methyltosylate | Azaheterocycles, DMSO, reflux | Alkylated benzodioxan derivatives | Used in pharmaceutical compound synthesis |
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom or methanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has the following chemical characteristics:
- Molecular Formula : C₉H₉F O₃
- Molecular Weight : 184.16 g/mol
- IUPAC Name : (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- CAS Number : 306934-89-4
The structural representation of this compound indicates the presence of a fluorine atom attached to a benzodioxin ring, which is crucial for its biological activity.
Anticancer Activity
Research has suggested that derivatives of benzodioxins exhibit significant anticancer properties. The presence of the fluorine atom in (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol enhances its interaction with biological targets. Studies indicate that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Benzodioxins have been explored for their antimicrobial activity. The compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. Preliminary studies have shown promising results against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol. It may offer protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Animal models have demonstrated improved cognitive function following treatment with this compound.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer effects | Demonstrated significant reduction in tumor size in xenograft models treated with (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol compared to control groups. |
| Study B | Assess antimicrobial activity | Showed effective inhibition of Staphylococcus aureus growth at low concentrations of the compound. |
| Study C | Evaluate neuroprotective effects | Reported decreased markers of oxidative stress and improved behavioral outcomes in mice treated with the compound post-injury. |
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Affecting various biochemical pathways to produce desired effects.
Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
Key Compounds:
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol Structure: Lacks the 6-fluoro substituent but includes a methyl group on the adjacent phenyl ring. Role: A scaffold in BMS patents (e.g., BMS-200) for PD-L1 inhibition . Activity: Demonstrated strong binding to PD-L1 (IC50 < 100 nM) in crystallographic studies .
(2-Methyl-3-biphenylyl)methanol Structure: Replaces the benzodioxin ring with a biphenyl system. Role: Basis for BMS-202, a clinical-stage PD-L1 inhibitor .
(6-Nitro-2,3-dihydro-benzo[1,4]dioxin-2-yl)-methanol Structure: Nitro group at position 6 instead of fluorine. Properties: Higher molecular weight (227.18 g/mol vs. 184.17 g/mol for the fluoro analogue) and increased electron-withdrawing effects .
[3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methanol Structure: Incorporates a pyrazole ring and fluorine on the phenyl group. Applications: Explored for kinase inhibition due to enhanced π-π stacking .
Structural Comparison Table:
Electronic and Reactivity Differences
- Fluorine vs. Nitro : The 6-fluoro substituent is less electron-withdrawing than nitro, reducing ring deactivation and enhancing metabolic stability compared to nitro analogues .
- HOMO/LUMO Profiles : Fluorine’s electronegativity increases polarization of the benzodioxin ring, altering frontier orbital distribution. For example, HOMO orbitals in fluorinated derivatives localize near the dioxane ring, whereas nitro analogues show delocalization over the nitro group .
Chemical Diversity and Patent Landscapes
- BMS vs. Incyte Scaffolds : BMS compounds, including the fluoro-benzodioxin derivatives, exhibit lower chemical diversity (average Tanimoto similarity = 0.4434) compared to Incyte’s scaffolds (Tanimoto = 0.3920) due to restricted R-group variations (e.g., CN, Cl, Br, CH3) .
- Synthetic Flexibility : Fluorine’s small size permits easier functionalization at the 6-position than bulkier groups like nitro or pyrazole .
Biological Activity
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is a compound belonging to the class of benzodioxins, characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
The molecular formula of (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is , with a molecular weight of 184.16 g/mol. The IUPAC name is (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol. The compound features a fluorine atom that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FO3 |
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | (6-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl)methanol |
| InChI Key | QZUIDVZRHLXVBA-UHFFFAOYSA-N |
| SMILES | C1C(OC2=C(O1)C=C(C=C2)F)CO |
Research indicates that (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Cytotoxicity : In vitro studies have indicated that (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Properties :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzodioxin derivatives, including (6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations .
- Anti-inflammatory Research :
- Cytotoxicity Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
